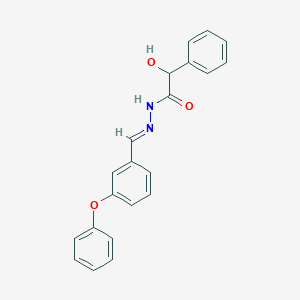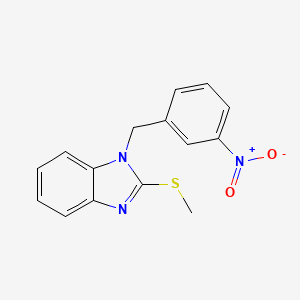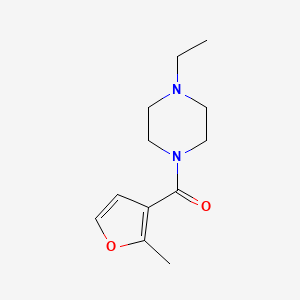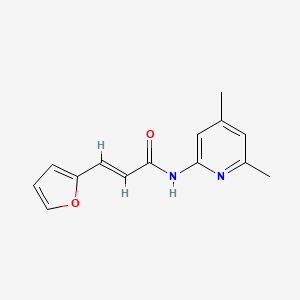
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide, also known as HPPH, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicine and scientific research. This compound is a hydrazone derivative that has been synthesized using various methods, and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of various kinases, including protein kinase C and tyrosine kinase, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide has been shown to possess various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. It has been shown to scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide has several advantages for use in lab experiments, including its ease of synthesis and purification, its stability, and its low toxicity. However, it also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide, including its potential use as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. It also has potential applications in the field of nanotechnology, as it can be used as a precursor for the synthesis of metal nanoparticles. In addition, further studies are needed to fully understand the mechanism of action of 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide and its potential interactions with other drugs and compounds.
Conclusion:
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide, or 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide, is a chemical compound that has shown promising results in various studies related to its potential applications in medicine and scientific research. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for further research in these fields. Further studies are needed to fully understand the mechanism of action of 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide and its potential applications in various fields.
合成法
The synthesis of 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide involves the reaction of 2-hydroxyacetophenone with 3-phenoxybenzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using various techniques such as recrystallization and column chromatography. Other methods of synthesis have also been reported, including the use of microwave-assisted synthesis and ultrasound-assisted synthesis.
科学的研究の応用
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biotechnology. It has been shown to possess various biological activities, including antioxidant, antimicrobial, and anticancer properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
特性
IUPAC Name |
2-hydroxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(17-9-3-1-4-10-17)21(25)23-22-15-16-8-7-13-19(14-16)26-18-11-5-2-6-12-18/h1-15,20,24H,(H,23,25)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBQCZCYDFGNJX-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)



![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)




![N'-{[(4-isopropylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5877714.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5877734.png)
![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)
![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)